

LC-MS/MS protocols for quantifying norcocaine in plasma

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Compound of Interest

Compound Name: Norcocaine hydrochloride

CAS No.: 61585-22-6

Cat. No.: B1229696

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Executive Summary

This Application Note details a validated protocol for the quantification of Norcocaine, a pharmacologically active N-demethylated metabolite of cocaine, in human plasma.

The Core Challenge: Norcocaine (m/z 290.[1]1) is isobaric with Benzoylcegonine (BZE), the primary inactive hydrolytic metabolite of cocaine. Both compounds share the primary transition (m/z 290

168), making mass spectrometric resolution impossible without adequate chromatographic separation. Furthermore, norcocaine is unstable in plasma due to butyrylcholinesterase (BChE) activity.

The Solution: This protocol utilizes Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) for superior matrix cleanup and a Biphenyl stationary phase for enhanced selectivity, ensuring baseline resolution of the isobaric pair.

Scientific Background & Rationale

Metabolic Context

Cocaine metabolism follows two distinct pathways:

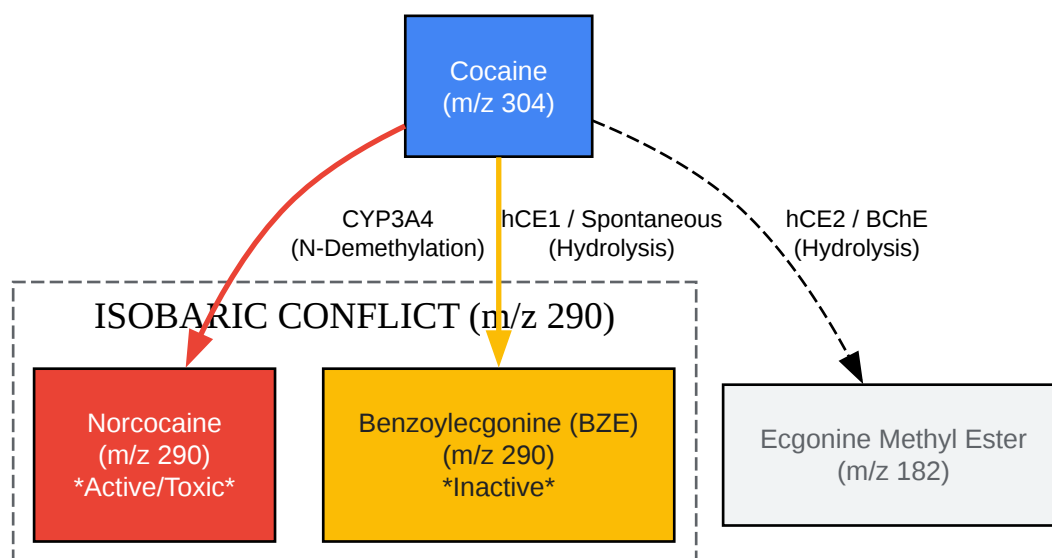
- Hydrolysis (Major): Mediated by carboxylesterases and BChE, producing Benzoylecgonine (BZE) and Ecgonine Methyl Ester (EME). These are generally pharmacologically inactive.
- Oxidation (Minor but Toxic): Mediated by CYP450 (specifically CYP3A4), producing Norcocaine. Unlike BZE, Norcocaine retains significant local anesthetic and stimulant activity and is hepatotoxic.

The Isobaric Trap

In standard C18 chromatography, polar metabolites like BZE elute early. However, under rapid gradient conditions often used in high-throughput toxicology, BZE can co-elute with Norcocaine. Since both share the m/z 290

168 transition, BZE (often present at concentrations 10-50x higher than norcocaine) can cause massive false-positive quantitation of norcocaine.

Figure 1: Cocaine Metabolic Pathway & Isobaric Interference[2]



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Caption: Metabolic pathways of cocaine highlighting the isobaric conflict between the active metabolite Norcocaine and the inactive Benzoyllecgonine.

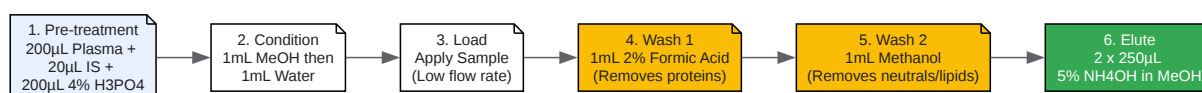
Materials & Reagents

- Standards: Norcocaine HCl, Benzoyllecgonine (for resolution check), Cocaine (optional).
- Internal Standard (IS): Norcocaine-D3 (100 µg/mL in methanol).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
- Sample Collection: BD Vacutainer® Fluoride/Oxalate tubes (Grey top) are mandatory to inhibit BChE activity.
- SPE Cartridges: Waters Oasis MCX (30 mg, 1 cc) or Phenomenex Strata-X-C.
- Column: Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or Restek Raptor Biphenyl.
 - Why Biphenyl? It offers superior pi-pi interactions with the aromatic tropane ring, providing better selectivity for norcocaine vs. BZE compared to standard C18.

Sample Preparation Protocol (Mixed-Mode SPE)

Rationale: Liquid-Liquid Extraction (LLE) often yields dirty extracts for basic drugs. Protein Precipitation (PPT) leaves phospholipids that cause ion suppression. Mixed-Mode Cation Exchange (MCX) utilizes both hydrophobic retention (reversed-phase) and electrostatic retention (cation exchange), allowing for a rigorous organic wash that removes neutral interferences before elution.

Figure 2: SPE Extraction Workflow



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Caption: Mixed-Mode Strong Cation Exchange (MCX) workflow ensuring removal of acidic/neutral matrix components while retaining basic norcocaine.

Detailed Steps:

- Plasma Thawing: Thaw plasma samples at room temperature. Vortex briefly.
- Aliquoting: Transfer 200 μ L of plasma to a clean microcentrifuge tube.
- IS Addition: Add 20 μ L of Norcocaine-D3 working solution (100 ng/mL). Vortex.
- Acidification: Add 200 μ L of 4% Phosphoric Acid (). Vortex.
 - Note: Acidification ionizes the basic nitrogen (pKa \sim 8.6), ensuring it binds to the cation exchange sorbent.
- SPE Conditioning:
 - 1 mL MeOH.
 - 1 mL Water.
- Load: Load the pre-treated sample onto the cartridge. Gravity flow or low vacuum (< 5 inHg).
- Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water.
 - Purpose: Removes proteins and salts.
- Wash 2 (Organic): 1 mL 100% Methanol.
 - Critical Step: Since norcocaine is charged (bound ionically), 100% MeOH washes away neutral lipids and hydrophobic interferences without eluting the analyte.
- Elution: Elute with 2 x 250 μ L of 5% Ammonium Hydroxide () in Methanol.

- Mechanism: High pH neutralizes the drug and the sorbent, breaking the ionic bond.
- Evaporation & Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Instrumentation & Conditions

Chromatographic Conditions

- System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
- Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm).
- Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
- Mobile Phase B: Methanol + 0.1% Formic Acid.[3]
 - Note: Methanol is preferred over Acetonitrile for Biphenyl columns to maximize pi-pi selectivity.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5-10 µL.

Gradient Profile:

Time (min)	% Mobile Phase B	Event
0.00	10	Initial Hold
0.50	10	Load
4.00	90	Elution of Analytes
5.00	90	Wash
5.10	10	Re-equilibration

| 7.00 | 10 | End of Run |

Chromatographic Expectation: Benzoylecgonine will elute significantly earlier (~2.5 min) than Norcocaine (~3.8 min) due to BZE's higher polarity.

Mass Spectrometry Parameters

- Source: Electrospray Ionization (ESI) Positive Mode.[2]
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 500°C.

MRM Transitions Table:

Analyte	Precursor (m/z)	Product (m/z)	Role	Collision Energy (eV)
Norcocaine	290.1	168.1	Quantifier	25
290.1	136.1	Qualifier	35	
Benzoylecgonine	290.1	168.1	Interference Check	25
290.1	105.0	ID Confirmation	40	
Norcocaine-D3	293.1	171.1	Internal Standard	25

Note on Specificity: While both share the 168 fragment, Norcocaine produces a unique 136 fragment (cleavage of the tropane ring), whereas BZE produces a 105 fragment (benzoyl ion). Use the 136 ion to confirm the peak is Norcocaine if retention times shift.

Method Validation Parameters

Parameter	Acceptance Criteria (FDA/EMA Bioanalytical Guidelines)
Linearity	over range 1.0 – 500 ng/mL.
Accuracy	±15% of nominal (±20% at LLOQ).
Precision	CV < 15% (CV < 20% at LLOQ).
Recovery	> 80% (Consistent across low/high QC).
Matrix Effect	85-115% (Minimal ion suppression due to SPE wash).
Stability	Stable for 24h in autosampler (4°C); 3 freeze-thaw cycles.

Troubleshooting & Optimization

- Ghost Peak at Norcocaine RT: If a peak appears in the blank at the Norcocaine retention time, check for carryover. Run 3 blank injections of pure methanol after high-concentration standards.
- Co-elution with BZE: If BZE and Norcocaine peaks merge, lower the initial %B or extend the gradient slope. Do not increase flow rate; resolution requires interaction time.
- Low Sensitivity: Check the pH of the mobile phase. Norcocaine requires acidic conditions (Formic acid) to protonate for ESI+. Ensure the evaporation step didn't "bake" the sample (keep <40°C).

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